
1-(6-Amino-2,3-dimethoxyphenyl)ethan-1-one
Overview
Description
1-(6-Amino-2,3-dimethoxyphenyl)ethan-1-one is an organic compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol . This compound is characterized by the presence of an amino group and two methoxy groups attached to a phenyl ring, along with an ethanone group. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Amino-2,3-dimethoxyphenyl)ethan-1-one typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dimethoxybenzaldehyde.
Formation of Intermediate: The aldehyde group of 2,3-dimethoxybenzaldehyde is converted to an ethanone group through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Amination: The resulting 1-(2,3-dimethoxyphenyl)ethanone is then subjected to a nitration reaction to introduce a nitro group at the 6-position of the phenyl ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including precise control of temperature, pressure, and reaction time. Additionally, industrial methods may employ continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(6-Amino-2,3-dimethoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-(6-Amino-2,3-dimethoxyphenyl)ethan-1-one is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(6-Amino-2,3-dimethoxyphenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the methoxy groups can participate in hydrophobic interactions, stabilizing the compound within the binding pocket of the target molecule .
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)ethan-1-one: Similar structure but lacks the amino group.
1-(2,3-Dimethoxyphenyl)ethan-1-one: Similar structure but lacks the amino group at the 6-position.
Uniqueness
1-(6-Amino-2,3-dimethoxyphenyl)ethan-1-one is unique due to the presence of both amino and methoxy groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Biological Activity
1-(6-Amino-2,3-dimethoxyphenyl)ethan-1-one, a compound featuring both amino and methoxy functional groups, has garnered interest for its potential biological activities. This article explores its chemical properties, mechanisms of action, and various biological activities supported by recent research findings.
The compound is characterized by the following structural features:
- Amino Group: Enhances hydrogen bonding capabilities, influencing enzyme interactions.
- Methoxy Groups: Contribute to hydrophobic interactions, stabilizing the compound in binding sites.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the methoxy groups facilitate hydrophobic interactions. This dual interaction mode enhances its potential as a pharmacological agent.
Antitumor Activity
Recent studies have highlighted the compound's antitumor properties. For instance, it has demonstrated significant in vitro activity against various cancer cell lines. A notable study reported that derivatives of similar compounds exhibited potent inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Antiviral Activity
The compound has also shown antiviral effects against Herpes simplex Type I and Polio Type I viruses. This suggests potential applications in developing antiviral therapies .
Anti-inflammatory Effects
Research indicates that compounds with similar methoxy substitutions can inhibit Toll-like receptor (TLR) signaling pathways, leading to reduced expression of inflammatory genes. For example, one study reported that related compounds significantly inhibited the expression of IL-6 mRNA in vitro .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-(3,4-Dimethoxyphenyl)ethan-1-one | Lacks amino group | Moderate antitumor activity |
1-(2,3-Dimethoxyphenyl)ethan-1-one | Lacks amino group at 6-position | Low antiviral activity |
The presence of both amino and methoxy groups in this compound enhances its reactivity and biological activity compared to its analogs.
Case Studies and Research Findings
Several case studies have been conducted to evaluate the biological efficacy of this compound:
- Antitumor Study : A derivative was tested against P388 murine leukemia cells, showing promising results with IC50 values indicating significant cytotoxicity .
- Antiviral Study : The compound's effectiveness against viral infections was assessed through plaque reduction assays, demonstrating substantial inhibition rates .
- Inflammation Model : In murine models of airway inflammation, related compounds exhibited reduced inflammatory gene expression, suggesting potential therapeutic applications in treating inflammatory diseases .
Properties
IUPAC Name |
1-(6-amino-2,3-dimethoxyphenyl)ethanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-6(12)9-7(11)4-5-8(13-2)10(9)14-3/h4-5H,11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUDWGOLBFUSCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1OC)OC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601278404 | |
Record name | 1-(6-Amino-2,3-dimethoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601278404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98300-41-5 | |
Record name | 1-(6-Amino-2,3-dimethoxyphenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98300-41-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(6-Amino-2,3-dimethoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601278404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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